molecular formula C12H21ClS B14351170 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 91883-31-7

2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane

Cat. No.: B14351170
CAS No.: 91883-31-7
M. Wt: 232.81 g/mol
InChI Key: KQOAPIJESJFEPI-UHFFFAOYSA-N
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Description

2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a sulfur-containing side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane with 2-chloroethanethiol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol as solvent, reaction temperature around 60-80°C.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, reaction temperature around 25-50°C.

    Reduction: Lithium aluminum hydride, ether as solvent, reaction temperature around 0-25°C.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various nucleophiles.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol derivatives.

Scientific Research Applications

2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with nucleophiles and electrophiles due to the presence of the chloroethyl and sulfanyl groups. The compound can form covalent bonds with target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-Bromobicyclo[2.2.1]heptane: Similar bicyclic structure but with a bromine atom instead of a chloroethylsulfanyl group.

    2-Chlorobicyclo[2.2.1]heptane: Similar bicyclic structure with a chlorine atom at a different position.

Properties

CAS No.

91883-31-7

Molecular Formula

C12H21ClS

Molecular Weight

232.81 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H21ClS/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10H,4-8H2,1-3H3

InChI Key

KQOAPIJESJFEPI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)SCCCl)C)C

Origin of Product

United States

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